
4,6-Dichloro-4',6'-dimethyl-2,2'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine is a chemical compound belonging to the bipyrimidine family. This compound is characterized by the presence of two pyrimidine rings, each substituted with chlorine and methyl groups at the 4 and 6 positions. It is a versatile building block used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine typically involves the chlorination of 4,6-dimethyl-2,2’-bipyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex bipyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted bipyrimidines with various functional groups.
Oxidation: Formation of bipyrimidine N-oxides.
Reduction: Formation of reduced bipyrimidine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine rings enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with DNA and RNA synthesis.
Comparación Con Compuestos Similares
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Comparison: 4,6-Dichloro-4’,6’-dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4,6-Dichloro-2-methylpyrimidine, it has an additional pyrimidine ring, enhancing its potential for forming complex structures. The presence of both chlorine and methyl groups at the 4 and 6 positions differentiates it from other bipyrimidine derivatives, providing unique reactivity and binding characteristics.
Propiedades
Número CAS |
89508-54-3 |
|---|---|
Fórmula molecular |
C10H8Cl2N4 |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(4,6-dimethylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H8Cl2N4/c1-5-3-6(2)14-9(13-5)10-15-7(11)4-8(12)16-10/h3-4H,1-2H3 |
Clave InChI |
DLDKGYGJMIQWDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


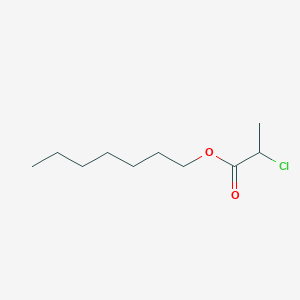
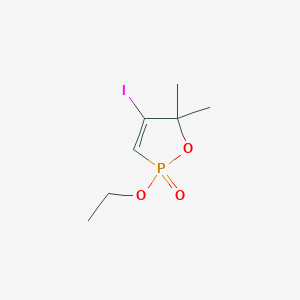



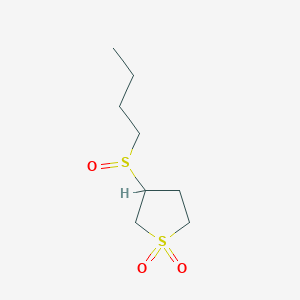

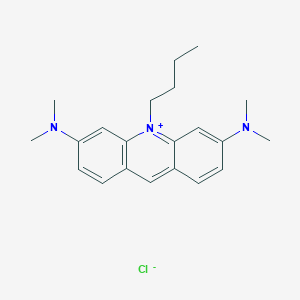
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)

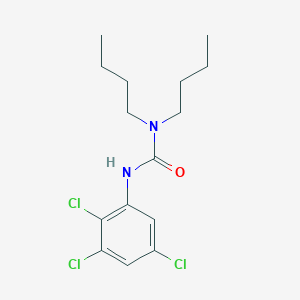
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
